molecular formula C16H14ClNO3S3 B2854797 5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-sulfonamide CAS No. 2380179-87-1

5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-sulfonamide

Cat. No. B2854797
CAS RN: 2380179-87-1
M. Wt: 399.92
InChI Key: ZUBXIMWAYYDHRP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides . It’s a thiophene-based analog that has been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The crystal structure of this compound is monoclinic, P 2 1 / c (no. 14), with a = 16.632 (2) Å, b = 7.2033 (9) Å, c = 12.9261 (17) Å, β = 112.87°, V = 1427.0 (3) Å 3, Z = 4, Rgt ( F) = 0.0409, wRref ( F2) = 0.1260, T = 296 (2) K .

Future Directions

Thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these potentials further.

properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S3/c17-15-7-8-16(23-15)24(20,21)18-10-13(19)11-3-5-12(6-4-11)14-2-1-9-22-14/h1-9,13,18-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBXIMWAYYDHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-sulfonamide

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